Technical Profile: N,N,N',N'-Tetrabutylmethylenediamine (TBMDA)
Technical Profile: N,N,N',N'-Tetrabutylmethylenediamine (TBMDA)
Executive Summary & Identification Logic
N,N,N',N'-Tetrabutylmethylenediamine (TBMDA) is a lipophilic bis(dialkylamino)methane derivative, distinct from its lighter homolog, N,N,N',N'-tetramethylmethylenediamine (TMMDA). Functioning primarily as a masked formaldehyde equivalent and a lipophilic Lewis base , TBMDA serves critical roles in organic synthesis (Mannich reactions), petroleum processing, and metal extraction.
Critical CAS Note: While the user query references CAS 102-55-6 , the chemical structure described (N,N,N',N'-Tetrabutylmethylenediamine) is chemically indexed under CAS 20280-10-8 (also known as Methylenebis(dibutylamine) or Bis(dibutylamino)methane). CAS 102-55-6 is frequently associated with unrelated mixtures or typographical errors in legacy databases. This guide strictly follows the chemical structure of the Tetrabutyl variant.
Core Utility Profile
| Domain | Function | Mechanism |
| Organic Synthesis | Aminomethylation Reagent | Acts as an in situ source of the dibutyliminium ion ( |
| Petroleum/Industrial | Defoamer & Additive | High lipophilicity (butyl chains) ensures solubility in non-polar hydrocarbons; disrupts surface tension. |
| Metal Extraction | Ligand / Extractant | Nitrogen lone pairs coordinate with metal ions; butyl groups facilitate transfer into organic phases (kerosene/toluene). |
Physicochemical Architecture
TBMDA is characterized by its steric bulk and hydrophobicity. Unlike TMMDA, which is water-soluble and volatile, TBMDA's four butyl chains render it soluble in non-polar solvents and significantly raise its boiling point, making it suitable for high-temperature applications where volatility is a liability.
Table 1: Physical & Chemical Properties
| Property | Value / Characteristic | Context |
| Chemical Formula | ||
| Molecular Weight | 270.50 g/mol | Significant steric bulk compared to TMMDA (102.18 g/mol ). |
| Appearance | Clear to pale yellow liquid | Viscous due to chain entanglement. |
| Solubility | Lipophilic | Soluble in hexane, toluene, chloroform; insoluble/immiscible in water. |
| Boiling Point | >200°C (Est. at 760 mmHg) | Low volatility; typically distilled under reduced pressure. |
| Density | ~0.80 - 0.84 g/mL | Typical for fatty amines. |
| Refractive Index | ~1.44 - 1.45 | |
| Flash Point | >90°C | Classified as combustible but not highly flammable. |
Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis of TBMDA follows a condensation pathway between Dibutylamine and a Formaldehyde source (typically Paraformaldehyde to minimize water content).
Reaction Mechanism
Step-by-Step Protocol (Self-Validating System)
Objective: Synthesize 100g of TBMDA with >95% purity.
-
Reagent Setup:
-
Reactant A: Dibutylamine (Secondary amine).
-
Reactant B: Paraformaldehyde (Solid formaldehyde source).
-
Solvent: Toluene or Benzene (forms azeotrope with water).
-
-
Process:
-
Charge a 500mL Round Bottom Flask (RBF) with Dibutylamine (1.0 eq) and Toluene (200 mL).
-
Add Paraformaldehyde (0.55 eq, slight excess) slowly to the stirred solution.
-
Critical Step: Attach a Dean-Stark trap and reflux condenser.
-
-
Reflux & Dehydration:
-
Heat to reflux (~110°C).
-
Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (theoretical vol: ~0.5 eq of water).
-
Validation: The solution should turn from cloudy (paraformaldehyde suspension) to clear.
-
-
Purification:
-
Remove solvent (Toluene) via rotary evaporation.
-
Perform Vacuum Distillation on the crude oil. TBMDA will distill at high temperatures (e.g., 140-150°C @ 10 mmHg).
-
-
Validation:
-
NMR (
H): Look for the diagnostic singlet at ppm corresponding to the methylene bridge.
-
Visualization: Synthesis Workflow
Caption: Azeotropic condensation workflow for TBMDA synthesis ensuring water removal to drive equilibrium.
Mechanistic Applications
Organic Synthesis: The Mannich Reaction
TBMDA acts as a pre-formed Mannich Reagent . In acidic media or upon heating, it dissociates to generate the reactive dibutyliminium ion and dibutylamine.
-
Advantage over Formaldehyde: Avoids the use of aqueous formaldehyde, preventing side reactions (polymerization) and allowing reactions in strictly anhydrous, non-polar solvents.
-
Mechanism:
-
TBMDA is protonated or activated by a Lewis Acid.
-
Cleavage releases the iminium ion (
). -
The iminium ion attacks the enol/enolate of the substrate.
-
Visualization: Mannich Activation Pathway
Caption: Generation of the electrophilic iminium species from TBMDA for C-C bond formation.
Metal Extraction & Industrial Use
-
Ligand Chemistry: The two nitrogen atoms possess lone pairs capable of bidentate coordination, though steric hindrance from the butyl groups often favors monodentate binding or bridging between two metal centers.
-
Petroleum Additive: Used as a scavenger for acidic impurities and a defoamer. The butyl chains allow it to disperse rapidly in crude oil fractions where methyl-derivatives would precipitate or separate.
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive / Irritant. Although less volatile than TMMDA, TBMDA is a tertiary amine and shares class-wide toxicity profiles.
-
Inhalation: Low risk at room temperature due to high boiling point, but aerosols/mists are highly irritating to the respiratory tract.
-
Skin/Eye: Corrosive.[1] Causes burns. The lipophilic nature facilitates skin absorption.
-
Storage:
-
Store under Nitrogen or Argon . Amines can oxidize or absorb
from the air (forming carbamates). -
Keep away from strong oxidizers and acids (exothermic reaction).
-
Self-Validating Safety Check: Before use, check the liquid for precipitate (indicating carbamate formation due to air leak) or yellow/brown darkening (oxidation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88455, Methanediamine, N,N,N',N'-tetrabutyl-. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Substance Registry Services: N,N,N',N'-Tetrabutylmethylenediamine (CAS 20280-10-8). Retrieved from [Link]
- Sigma-Aldrich.Product Specification: Bis(dialkylamino)methanes and Mannich Reagents. (General category reference for Mannich base precursors).
- Fernandez, J. et al. (2002).Aminomethylation of Carbonyl Compounds: A Review of Mannich Reaction Mechanisms. Journal of Organic Chemistry. (Contextual grounding for mechanism).
